cis-Aconitic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(Z)-prop-1-ene-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O6/c7-4(8)1-3(6(11)12)2-5(9)10/h1H,2H2,(H,7,8)(H,9,10)(H,11,12)/b3-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZCVFVGUGFEME-IWQZZHSRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=CC(=O)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C(=C/C(=O)O)/C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883449 | |
| Record name | cis-Aconitic acid | |
| Source | EPA DSSTox | |
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Molecular Weight |
174.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to yellowish solid; [Hawley], Solid, colourless or yellow crystals, leaves, or plates; pleasant winey acid taste; almost odourless | |
| Record name | Aconitic acid | |
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| Record name | cis-Aconitic acid | |
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| Record name | Aconitic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1120/ | |
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Boiling Point |
542.00 to 543.00 °C. @ 760.00 mm Hg | |
| Record name | cis-Aconitic acid | |
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Solubility |
1 G DISSOLVES IN 5.5 ML WATER @ 13 °C, 2 ML @ 25 °C; SOL IN 2 PARTS 88% ALCOHOL @ 12 °C; SLIGHTLY SOL IN ETHER, 400.0 mg/mL, soluble in water and alcohol | |
| Record name | ACONITIC ACID | |
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| Record name | cis-Aconitic acid | |
| Source | Human Metabolome Database (HMDB) | |
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| Record name | Aconitic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1120/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Color/Form |
LEAFLETS & PLATES FROM WATER, WHITE CRYSTALLINE POWDER, WHITE OR YELLOWISH CRYSTALLINE SOLID | |
CAS No. |
585-84-2, 499-12-7 | |
| Record name | cis-Aconitic acid | |
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| Record name | Aconitic acid | |
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| Record name | cis-Aconic acid | |
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| Record name | cis-Aconitic acid | |
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| Record name | ACONITIC ACID | |
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| Record name | 1-Propene-1,2,3-tricarboxylic acid | |
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| Record name | 1-Propene-1,2,3-tricarboxylic acid, (1Z)- | |
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| Record name | cis-Aconitic acid | |
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| Record name | (Z)-1-propene-1,2,3-tricarboxylic acid | |
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| Record name | Propene-1,2,3-tricarboxylic acid | |
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| Record name | ACONITIC ACID, (Z)- | |
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| Record name | ACONITIC ACID | |
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| Record name | cis-Aconitic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000072 | |
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Melting Point |
194-195 °C (WITH DECOMP), 125 °C | |
| Record name | ACONITIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/635 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | cis-Aconitic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000072 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Dehydration of Citric Acid
The most widely documented method for synthesizing cis-aconitic acid involves the acid-catalyzed dehydration of citric acid . Sulfuric acid () is typically employed as the dehydrating agent, facilitating the elimination of a water molecule to form a double bond. The reaction proceeds as follows:
This method generates a mixture of cis and trans isomers, with the cis form predominating under controlled conditions. The isomer ratio is influenced by reaction temperature, acid concentration, and duration. For instance, prolonged heating at 100–120°C in concentrated sulfuric acid favors this compound formation, though complete isomer purity is rarely achieved.
Alternative Synthetic Routes via Chlorination
A patent by US4123459A describes an alternative pathway involving chlorination of propane-1,1,2,3-tetracarboxylic esters . The process begins with the chlorination of a tetracarboxylic compound (Formula I), followed by saponification and dehydrochlorination using alkali or alkaline earth metal hydroxides (e.g., NaOH, Mg(OH)). Acidification of the resultant propene tetracarboxylate derivative yields this compound alongside lactones of isocitric and alloisocitric acids. Key steps include:
-
Chlorination : Introduction of chlorine to the tetracarboxylic ester.
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Saponification : Hydrolysis of ester groups to carboxylates.
-
Dehydrohalogenation : Removal of HCl to form the unsaturated aconitate backbone.
-
Acidification : Conversion to the free acid form at pH < 2.
This method offers scalability for industrial production, with reported yields of 56–75.5% for trans-aconitic acid and 35% for lactone mixtures. However, cis-trans isomerization during work-up remains a challenge.
Purification and Isolation Techniques
Crystallization from Aqueous Solutions
Crude this compound synthesized via dehydration is purified through recrystallization from water . The solubility of this compound in water is temperature-dependent, with 1 g dissolving in 2 mL of water at 25°C. Cooling the saturated solution induces crystallization, yielding a white powder. Subsequent drying in a vacuum desiccator removes residual moisture.
Solvent Extraction
Industrial methods often employ acetone extraction to isolate this compound from reaction mixtures. After acidification and evaporation, the residue is treated with acetone, which selectively dissolves the target compound. Filtration and solvent evaporation yield a purified product.
Industrial-Scale Production Processes
Large-scale synthesis of this compound leverages optimized dehydration and chlorination routes. A representative industrial workflow involves:
| Step | Conditions | Yield (%) | Isomer Ratio (cis:trans) |
|---|---|---|---|
| Citric acid dehydration | , 110°C, 4h | 60–70 | 3:1 |
| Tetracarboxylate route | NaOH, 70°C, pH 10–11 | 56–75.5 | 1:2 (post-work-up) |
Key considerations :
-
Temperature Control : Higher temperatures (>100°C) during dehydration favor trans-aconitic acid formation.
-
Base Selection : Magnesium hydroxide () yields magnesium aconitate, which resists isomerization better than sodium or barium salts.
Isomer Control and Optimization Strategies
pH and Temperature Modulation
The cis-trans equilibrium is highly sensitive to pH and temperature during work-up. Acidification below pH 2 stabilizes this compound, while neutral or alkaline conditions promote isomerization to the trans form. Rapid cooling post-synthesis further inhibits undesired isomer shifts.
Catalytic Interventions
Enzymatic methods using aconitase from the citric acid cycle offer theoretical potential for stereospecific synthesis. However, industrial adoption remains limited due to enzyme cost and stability issues.
Comparative Analysis of Preparation Methods
| Method | Advantages | Limitations |
|---|---|---|
| Citric acid dehydration | Low-cost, simple setup | Isomer mixture, moderate yields |
| Tetracarboxylate route | High yields, scalable | Complex steps, isomerization post-work-up |
Chemical Reactions Analysis
Types of Reactions: Aconitic acid undergoes various chemical reactions, including:
Dehydration: As mentioned, aconitic acid can be synthesized by the dehydration of citric acid.
Decarboxylation: Aconitic acid can be decarboxylated to produce itaconic acid, especially in microbial fermentation processes.
Coordination Complex Formation: Aconitic acid forms coordination complexes with metals, such as the coordination polymer [Zn3(C6H3O6)2(H2O)6]n.
Common Reagents and Conditions:
Sulfuric Acid: Used for the dehydration of citric acid to produce aconitic acid.
Microbial Fermentation: Certain fungi, such as Aspergillus terreus, can convert aconitic acid to itaconic acid through decarboxylation.
Major Products:
Itaconic Acid: Produced through the decarboxylation of aconitic acid.
Coordination Complexes: Various metal-aconitic acid complexes can be formed.
Scientific Research Applications
Chemical and Industrial Applications
1. Biodegradable Polymers and Plastics
Cis-aconitic acid is recognized for its role in producing biodegradable polyesters. Its three carboxylic acid groups facilitate polymerization reactions, allowing for the synthesis of various biocompatible materials. For instance, it can be combined with glycerol to create polyesters suitable for tissue engineering applications . These polymers are particularly valuable in medical settings, where biocompatibility and biodegradability are critical.
2. Plasticizers and Surfactants
The compound serves as a plasticizer in the production of flexible plastics. Its incorporation into plastic formulations enhances the material's flexibility and durability. Additionally, this compound can function as a surfactant, improving the wetting and dispersing properties of formulations used in coatings and detergents .
3. Food Industry
In the food sector, this compound is utilized as an artificial flavoring agent to impart a nutty flavor to various products. It is also involved in food preservation processes due to its antimicrobial properties .
4. Metallurgical Applications
this compound is employed in metal surface preparation processes prior to welding. Its application helps clean surfaces and provides protective coatings that enhance the quality of welded joints .
Biological Applications
1. Metabolic Role
this compound plays a crucial role as an intermediate in the tricarboxylic acid (TCA) cycle, which is fundamental for cellular respiration in aerobic organisms. It contributes to energy production by participating in various biochemical pathways that generate ATP .
2. Antimicrobial Properties
Research indicates that this compound exhibits antifungal properties, making it a potential candidate for agricultural applications as a natural pesticide or nematicide against plant pathogens like Meloidogyne incognita . Its ability to inhibit microbial growth can also be leveraged to enhance food preservation techniques.
3. Anti-inflammatory Effects
Studies have shown that this compound may possess anti-inflammatory properties, which could be beneficial in developing therapeutic agents for inflammatory diseases .
Table 1: Summary of Research Findings on this compound Applications
Notable Research Studies
- Production Enhancement via Metabolic Engineering : A study highlighted the engineering of Aspergillus pseudoterreus to enhance this compound production by manipulating specific metabolic pathways. The deletion of certain genes led to increased yields of this compound, showcasing its potential for industrial fermentation processes .
- Biocompatibility Assessments : Research on polyesters synthesized from this compound demonstrated their suitability for biomedical applications due to their biocompatibility and biodegradability, making them ideal candidates for scaffolds in tissue engineering .
- Antifungal Activity Exploration : Investigations into the antifungal properties of this compound revealed its effectiveness against various fungal pathogens, suggesting its application as a natural pesticide in sustainable agriculture .
Mechanism of Action
Aconitic acid exerts its effects primarily through its role in the citric acid cycle. It is converted from citrate to isocitrate by the enzyme aconitase. This conversion involves the dehydration of citrate to cis-aconitate, followed by the rehydration to isocitrate . Additionally, aconitic acid has been shown to inhibit nuclear factor kappa B activation, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Thermal Stability
- Key Findings :
- This compound exhibits 60–70 K lower thermal stability than trans-aconitic acid and citric acid. Its decomposition involves an exothermic conformational shift to trans-aconitic anhydride .
- Citric and trans-aconitic acids form trans-aconitic anhydride directly upon dehydration, while this compound requires isomerization first .
Pharmacological and Clinical Relevance
- Key Findings :
Analytical and Stability Considerations
- Polymorphism : this compound exists in two crystalline forms (Form I: Pbca; Form II: C2/c), with distinct molecular conformations .
- Storage Stability : Prolonged storage may convert this compound to its trans isomer .
- Recovery in Metabolomics : Recovery rates in serum and tissues range from 73% to 137%, though variability is higher in liver tissue (CV up to 50%) .
Biological Activity
Introduction
Cis-aconitic acid, a tricarboxylic acid derivative, has gained attention in recent years due to its significant biological activities, particularly in the fields of immunology and inflammation. This article explores the biological properties of this compound, focusing on its mechanisms of action, therapeutic potential, and industrial applications.
Chemical Structure and Properties
This compound is an unsaturated tricarboxylic acid with the molecular formula . It plays a crucial role in various metabolic pathways, particularly as an intermediate in the citric acid cycle. Its decarboxylation leads to the production of itaconate, a compound known for its antibacterial and antiviral properties.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of this compound. A significant investigation demonstrated its efficacy in reducing inflammation in murine models of arthritis. The study reported that oral administration of this compound significantly decreased leukocyte accumulation in joint tissues and reduced levels of pro-inflammatory cytokines such as IL-1β and TNF-α in THP-1 macrophages .
The anti-inflammatory effects are attributed to the inhibition of nuclear factor kappa B (NF-kB) activation, which is a critical pathway in inflammatory responses. The compound effectively reduced the phosphorylation of IκBα, a protein that regulates NF-kB activity, thereby diminishing its translocation to the nucleus .
Role in Immunity
This compound is also implicated in immune responses. The enzyme cis-aconitate decarboxylase (CAD), which converts cis-aconitate to itaconate, is upregulated during inflammatory responses. Itaconate has been shown to exert antimicrobial effects by inhibiting succinate dehydrogenase, thus altering metabolic pathways in pathogens like Salmonella enterica and Mycobacterium tuberculosis . This suggests that this compound may play a role in enhancing host defense mechanisms against infections.
Biotechnological Applications
This compound is not only relevant in biological contexts but also holds promise for industrial applications. It serves as a precursor for the biosynthesis of biodegradable polymers and surfactants. Recent advances have enabled engineered strains of Aspergillus species to produce high yields of aconitic acid through fermentation processes .
Study 1: Anti-Arthritic Effects
In a controlled study involving murine models, this compound was administered at varying doses (10, 30, and 90 mg/kg). The results indicated a dose-dependent reduction in joint inflammation and pain sensitivity, suggesting its potential use as an anti-arthritic agent .
Study 2: Bioconversion for Itaconate Production
A study focused on optimizing the bioconversion process from citrate to itaconate using engineered E. coli strains showed that increasing the expression of CAD significantly improved itaconate yields by enhancing the conversion efficiency from cis-aconitate . This highlights the importance of this compound not only as a bioactive compound but also as a key player in metabolic engineering.
Table 1: Summary of Biological Activities of this compound
Table 2: Comparison of Aconitate Decarboxylases
| Enzyme | Source | Activity Level | pH Preference |
|---|---|---|---|
| CAD (Human) | Human | High | Neutral |
| CAD (Murine) | Mouse | Highest | Neutral |
| CAD (Aspergillus terreus) | Fungal | Moderate | Acidic |
Q & A
Q. What is the role of cis-aconitic acid in the tricarboxylic acid (TCA) cycle, and how can its levels be experimentally quantified in biological samples?
this compound is a key intermediate in the TCA cycle, formed during the isomerization of citrate to isocitrate via aconitase catalysis. Its levels reflect metabolic flux through this pathway and are linked to energy production and oxidative stress responses . To quantify this compound, researchers commonly use high-performance liquid chromatography (HPLC) with UV or mass spectrometry detection. For example, reverse-phase HPLC with ion-pairing agents (e.g., tetrabutylammonium phosphate) enables separation of this compound from other organic acids in cell extracts or biofluids . Calibration curves using purified standards (≥95% purity) are essential for accurate quantification .
Q. How does this compound isomerization impact experimental outcomes in metabolic studies?
Isomerization between cis- and trans-aconitic acid can occur under specific conditions (e.g., temperature, pH), complicating metabolic flux analyses. For instance, in synthetic juice models, 10% of trans-aconitic acid isomerizes to this compound at 15% dissolved solids (DS), reducing available substrate for downstream reactions . Researchers must control temperature (e.g., maintaining ≤35°C) and use stabilizing buffers (pH 6–7) to minimize isomerization artifacts during sample preparation .
Q. What safety protocols are critical when handling this compound in laboratory settings?
this compound is classified as a skin, eye, and respiratory irritant (EC No 1272/2008). Essential precautions include:
- Use of chemical fume hoods for weighing and handling powders.
- Personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles.
- Avoidance of aqueous solutions near heat sources to prevent decomposition .
Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .
Advanced Research Questions
Q. How can quantum chemistry methods elucidate the isomerization mechanism of citric acid to this compound?
The transformation of citric acid to this compound involves dehydration and structural rearrangement. Semi-empirical quantum chemistry methods (e.g., AM1) and quasi-ANB-matrix approaches have been used to model reaction pathways. These studies reveal that the reaction proceeds via a cyclic transition state with a calculated activation energy of ~120 kJ/mol . Advanced molecular dynamics simulations can further validate these mechanisms under physiological conditions.
Q. What experimental strategies resolve contradictions in this compound’s role in oxidative stress?
this compound exhibits dual roles: (1) scavenging superoxide radicals via reaction to form hydroxyl radicals (˙OH) under electrophilic stress, and (2) signaling metabolic dysfunction when levels are dysregulated . To reconcile these observations, researchers should employ targeted metabolomics alongside redox status assays (e.g., glutathione levels). For example, in murine models, co-administration of antioxidants (e.g., N-acetylcysteine) with this compound can clarify its net impact on oxidative stress .
Q. How does microbial production of this compound inform biotechnological applications?
Aspergillus terreus produces this compound decarboxylase (CAD), which converts this compound to itaconic acid—a platform chemical for biopolymers. Researchers optimize CAD activity via heterologous expression in E. coli or yeast, coupled with CRISPR-Cas9-mediated gene editing to enhance enzyme stability . Fermentation parameters (e.g., pH 3.5, 30°C) and carbon source (e.g., glucose vs. citrate) significantly affect yield, with yields up to 85 g/L reported in fed-batch systems .
Q. What analytical challenges arise in distinguishing this compound from its isomers in complex matrices?
Co-elution of cis- and trans-aconitic acid in HPLC is a common issue. Solutions include:
- Use of chiral columns (e.g., Astec CHIROBIOTIC T) for enantiomeric separation.
- Derivatization with diazomethane to form methyl esters, improving chromatographic resolution .
- Tandem mass spectrometry (MS/MS) with selective ion monitoring (m/z 173 → 85 for this compound) .
Methodological Considerations
Q. How to design experiments to study thermal stability of this compound?
Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) reveals that this compound decomposes at 122°C, ~60°C lower than trans-aconitic acid. Experimental protocols should include:
- Heating rates ≤10 K/min in inert atmospheres (N2 or Ar) to avoid oxidative degradation.
- Isothermal holds at 100°C to monitor time-dependent isomerization .
Q. How to interpret conflicting data on this compound’s correlation with inflammatory markers?
In clinical metabolomics, this compound levels correlate with pro-inflammatory cytokines (e.g., IL-6) in conditions like Crohn’s disease. However, confounding factors (e.g., dietary citrate intake) require multivariate regression models to isolate metabolic effects. Researchers should stratify cohorts by dietary records and use pathway enrichment tools (e.g., MetaboAnalyst) to contextualize findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
